N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a thiadiazole ring, a fluorophenyl group, a pyrrole ring, and a pyrazole carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the fluorophenyl group, and the construction of the pyrazole and pyrrole rings. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This includes the use of scalable reaction conditions, continuous flow reactors, and advanced purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives, fluorophenyl-containing molecules, and pyrazole-based compounds. Examples include:
- 5-ethyl-1,3,4-thiadiazole-2-thiol
- 2-fluoro-N-(1H-pyrrol-1-yl)benzamide
- 1-(2-fluorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazole
Uniqueness
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, a compound featuring a complex heterocyclic structure, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H19N3O2S with a molecular weight of 319.41 g/mol. The structure includes a thiadiazole moiety, which is known for its significant biological properties.
Property | Value |
---|---|
Molecular Formula | C16H19N3O2S |
Molecular Weight | 319.41 g/mol |
CAS Number | 951942-98-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the thiadiazole ring followed by coupling reactions to introduce the pyrazole and pyrrole moieties.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit notable antimicrobial properties. A study evaluated various thiadiazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing that many derivatives showed significant inhibition zones, suggesting potential as antibacterial agents .
Anticancer Activity
Recent investigations into the anticancer properties of similar thiadiazole compounds have shown promising results. For instance, compounds derived from 1,3,4-thiadiazole were screened against the NCI-60 cancer cell line panel. Notably, some derivatives demonstrated IC50 values as low as 1.47 μM against breast cancer cell lines, indicating potent anticancer activity .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has also been documented. In one study, compounds were tested for their ability to inhibit pro-inflammatory cytokines in vitro. Results indicated that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in stimulated macrophages .
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Candida albicans. The results showed an MIC of 12.5 μg/ml, comparable to standard antifungal agents like fluconazole .
Case Study 2: Anticancer Screening
A series of derivatives based on this compound were synthesized and tested for anticancer activity against various cell lines. One derivative exhibited significant cytotoxicity with an IC50 value of 0.95 μM against lung cancer cells, indicating strong potential for further development in cancer therapeutics .
Properties
Molecular Formula |
C18H15FN6OS |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H15FN6OS/c1-2-15-22-23-18(27-15)21-16(26)12-11-20-25(14-8-4-3-7-13(14)19)17(12)24-9-5-6-10-24/h3-11H,2H2,1H3,(H,21,23,26) |
InChI Key |
YYOWLJINIRBIPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3F)N4C=CC=C4 |
Origin of Product |
United States |
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